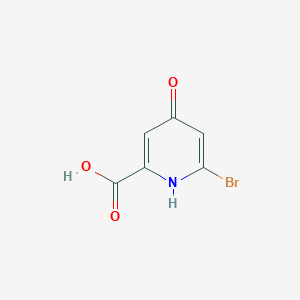![molecular formula C7H5BrN2O B6338020 6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95% CAS No. 1393585-12-0](/img/structure/B6338020.png)
6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is a chemical compound with the molecular formula C7H5BrN2O . It belongs to the class of compounds known as pyrrolopyridines, which are nitrogen-containing heterocycles . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” includes a pyrrole ring fused to a pyridine ring, which is a common feature of pyrrolopyridines .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one”, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one” is 213.0333 . Further physical and chemical properties may need to be determined experimentally.Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Pyrrolo[3,4-c]pyridine derivatives, such as 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, have been studied for their broad spectrum of pharmacological properties . These compounds have potential applications in the development of new drugs for treating diseases of the nervous and immune systems .
Analgesic and Sedative Agents
Most of these derivatives have been studied as analgesic and sedative agents . They could potentially be used in the development of new pain relief and sedative medications .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridine derivatives have also been found to have antidiabetic activities . This suggests potential applications in the treatment of diabetes .
Antimycobacterial Applications
These compounds have shown antimycobacterial activities , indicating potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Antiviral Applications
Pyrrolo[3,4-c]pyridine derivatives have demonstrated antiviral activities . This suggests potential applications in the development of new antiviral drugs .
Antitumor Applications
These compounds have also been found to have antitumor activities . This indicates potential applications in the development of new cancer treatments .
Opto-Electronic Devices
Although not directly related to 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, similar compounds have been used in the fabrication of opto-electronic devices such as organic field effect transistors (OFETs), perovskite based solar cells, and non-fullerene organic solar cells .
Synthesis of New Derivatives
The structure of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one allows for the synthesis of new derivatives . These new compounds can then be studied for their pharmacological properties .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their inhibitory activity against egfr and her2 .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against egfr and her2 , which are known to play crucial roles in cell proliferation and survival.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Propiedades
IUPAC Name |
6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLFRQJAPWVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)





![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)


